5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 328004-28-0
VCID: VC7301506
InChI: InChI=1S/C8H12N4O2S2/c9-7-10-11-8(16-7)15-5-6(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,10)
SMILES: C1COCCN1C(=O)CSC2=NN=C(S2)N
Molecular Formula: C8H12N4O2S2
Molecular Weight: 260.33

5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine

CAS No.: 328004-28-0

Cat. No.: VC7301506

Molecular Formula: C8H12N4O2S2

Molecular Weight: 260.33

* For research use only. Not for human or veterinary use.

5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine - 328004-28-0

Specification

CAS No. 328004-28-0
Molecular Formula C8H12N4O2S2
Molecular Weight 260.33
IUPAC Name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C8H12N4O2S2/c9-7-10-11-8(16-7)15-5-6(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,10)
Standard InChI Key TUWNOEQXKYKZMJ-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CSC2=NN=C(S2)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at the 5-position with a thioether-linked morpholin-4-yl acetyl group. The 2-position of the thiadiazole ring is occupied by an amino group, enhancing its reactivity and potential for hydrogen bonding . The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, contributes to the compound’s solubility and pharmacokinetic properties.

IUPAC Name and Synonyms

The systematic IUPAC name is 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone . Common synonyms include:

  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone

  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone .

Synthesis and Optimization

Reaction Pathway

The synthesis of 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine typically proceeds via a three-step sequence:

  • Formation of the Thiadiazole Core: Condensation of thiosemicarbazide with a carboxylic acid derivative under acidic conditions yields the 2-amino-1,3,4-thiadiazole scaffold.

  • Introduction of the Thioether Linkage: Reaction of the thiadiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) generates 5-chloroacetylthio-1,3,4-thiadiazol-2-amine.

  • Morpholine Incorporation: Nucleophilic substitution of the chloro group with morpholine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C completes the synthesis.

Optimization Challenges

Key challenges include minimizing side reactions such as over-alkylation or hydrolysis of the thioether bond. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is critical to achieving >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 2.85–3.15 ppm (m, 4H, morpholine CH₂), δ 3.55–3.75 ppm (m, 4H, morpholine CH₂), δ 4.20 ppm (s, 2H, SCH₂CO), and δ 6.90 ppm (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 167.5 (C=O), δ 165.2 (thiadiazole C-2), δ 66.8 (morpholine CH₂), δ 45.3 (SCH₂), and δ 171.2 (thiadiazole C-5).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 3270 cm⁻¹ (N–H stretch, amine),

  • 1685 cm⁻¹ (C=O stretch, ketone),

  • 1250 cm⁻¹ (C–N stretch, morpholine).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 261.1 [M+H]⁺, consistent with the molecular formula C₈H₁₂N₄O₂S₂ .

Biological Activities

Antimicrobial Properties

Thiadiazole derivatives are known to disrupt bacterial cell membranes or inhibit enzymes like dihydrofolate reductase (DHFR). In vitro studies on analogs of 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The morpholine group may enhance membrane permeability by mimicking natural phospholipid head groups.

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